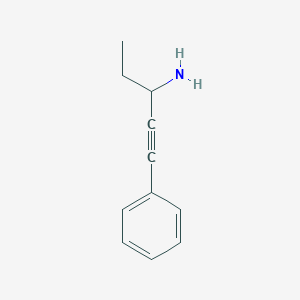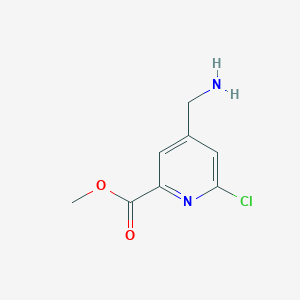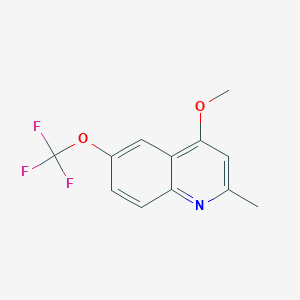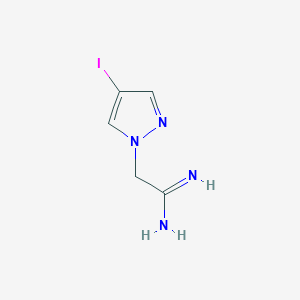
2,4-dibromophenyl-beta-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl-beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H14Br2O6 and a molecular weight of 414.04 g/mol. It is a metabolite of 2,4-dibromophenol, found in vegetation such as carrots. This compound belongs to the class of monosaccharides and is characterized by the presence of a glucopyranoside moiety attached to a dibromophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-D-Glucopyranoside typically involves the glycosylation of 2,4-dibromophenol with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromophenyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenyl-beta-D-glucopyranoside derivatives.
Substitution: Formation of substituted phenyl-beta-D-glucopyranosides.
Applications De Recherche Scientifique
2,4-Dibromophenyl-beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,4-dibromophenyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety facilitates its recognition and binding to carbohydrate receptors, while the dibromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl-beta-D-glucopyranoside
- 4-Methoxyphenyl-beta-D-glucopyranoside
- Nonyl-beta-D-glucopyranoside
- Phenyl-beta-D-galactopyranoside
Uniqueness
2,4-Dibromophenyl-beta-D-Glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological properties compared to other glucopyranosides. The dibromo substitution enhances its potential for specific interactions with biological targets and increases its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H14Br2O6 |
|---|---|
Poids moléculaire |
414.04 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6S)-2-(2,4-dibromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14Br2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m0/s1 |
Clé InChI |
MZLXKQXJXRLSRN-SVNGYHJRSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)


![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)



![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
